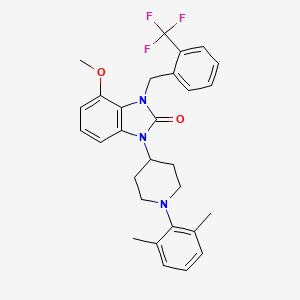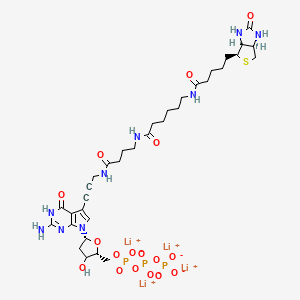
Biotin-16-dGTP (tetralithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-16-dGTP (tetralithium) is a biotin-labeled deoxyguanosine triphosphate (dGTP) compound. It is primarily used in molecular biology for labeling oligonucleotides, which are short DNA or RNA molecules. The biotin label allows for the detection and purification of these oligonucleotides using streptavidin or avidin-based methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-16-dGTP (tetralithium) involves the chemical modification of dGTP with a biotin moiety. The process typically includes the following steps:
Activation of dGTP: The dGTP molecule is activated using a suitable reagent, such as carbodiimide.
Biotinylation: The activated dGTP is then reacted with a biotin derivative, such as biotin-N-hydroxysuccinimide ester, under controlled conditions to form Biotin-16-dGTP.
Purification: The resulting Biotin-16-dGTP is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of Biotin-16-dGTP (tetralithium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-16-dGTP (tetralithium) primarily undergoes substitution reactions, where the biotin moiety is introduced into the dGTP molecule. It can also participate in polymerization reactions during DNA synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carbodiimide for activation and biotin-N-hydroxysuccinimide ester for biotinylation. The reactions are typically carried out in aqueous buffers at neutral pH.
Polymerization Reactions: During DNA synthesis, Biotin-16-dGTP is incorporated into the growing DNA strand by DNA polymerases under standard PCR or sequencing conditions.
Major Products
The major product of the biotinylation reaction is Biotin-16-dGTP (tetralithium). During DNA synthesis, the major products are biotin-labeled DNA molecules, which can be detected and purified using streptavidin or avidin-based methods .
Applications De Recherche Scientifique
Biotin-16-dGTP (tetralithium) has a wide range of applications in scientific research:
Molecular Biology: It is used for labeling oligonucleotides in various techniques, including PCR, sequencing, and hybridization assays.
Biochemistry: The biotin label allows for the detection and purification of labeled molecules using streptavidin or avidin-based methods.
Medicine: Biotin-16-dGTP is used in diagnostic assays to detect specific DNA or RNA sequences associated with diseases.
Mécanisme D'action
Biotin-16-dGTP (tetralithium) exerts its effects through the biotin moiety, which has a high affinity for streptavidin and avidin. This strong binding interaction allows for the detection and purification of biotin-labeled molecules. The biotin moiety does not interfere with the normal function of the dGTP molecule, allowing it to be incorporated into DNA during synthesis .
Comparaison Avec Des Composés Similaires
Biotin-16-dGTP (tetralithium) is unique due to its biotin label, which allows for easy detection and purification. Similar compounds include:
Biotin-16-dUTP: Used for labeling uridine triphosphate (dUTP) in DNA synthesis.
Biotin-16-dCTP: Used for labeling cytidine triphosphate (dCTP) in DNA synthesis.
Biotin-16-ddUTP: Used for labeling dideoxyuridine triphosphate (ddUTP) in DNA synthesis.
These compounds share the common feature of a biotin label but differ in the nucleotide base they are attached to, allowing for specific applications in DNA synthesis and labeling .
Propriétés
Formule moléculaire |
C34H48Li4N9O17P3S |
|---|---|
Poids moléculaire |
1007.7 g/mol |
Nom IUPAC |
tetralithium;[[[(2R,5R)-5-[5-[3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-ynyl]-2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C34H52N9O17P3S.4Li/c35-33-41-31-29(32(48)42-33)20(17-43(31)28-16-22(44)23(58-28)18-57-62(53,54)60-63(55,56)59-61(50,51)52)8-6-14-37-27(47)12-7-15-38-25(45)10-2-1-5-13-36-26(46)11-4-3-9-24-30-21(19-64-24)39-34(49)40-30;;;;/h17,21-24,28,30,44H,1-5,7,9-16,18-19H2,(H,36,46)(H,37,47)(H,38,45)(H,53,54)(H,55,56)(H2,39,40,49)(H2,50,51,52)(H3,35,41,42,48);;;;/q;4*+1/p-4/t21-,22?,23+,24-,28+,30-;;;;/m0..../s1 |
Clé InChI |
NXFWGTGNBRNPFS-VYUWXLQCSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


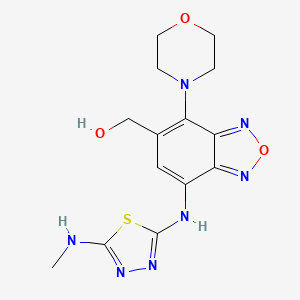
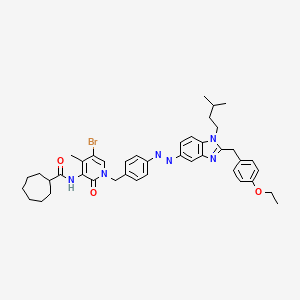
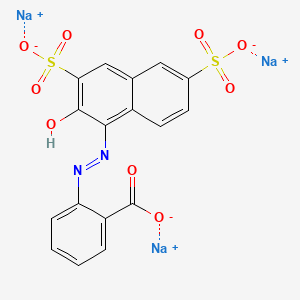
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)


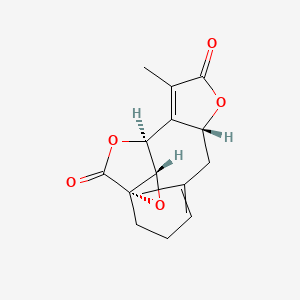
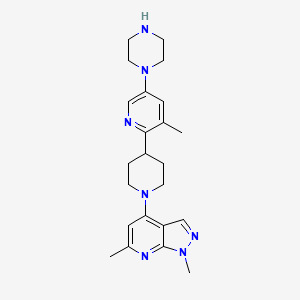
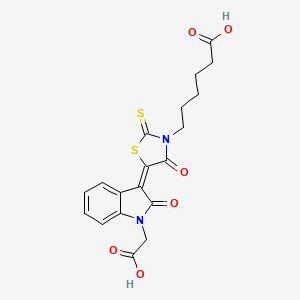
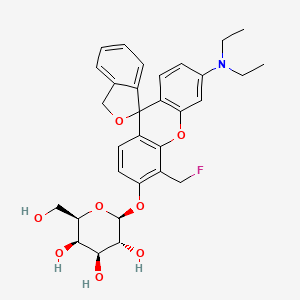
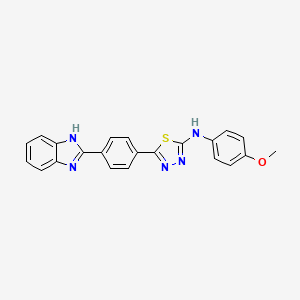
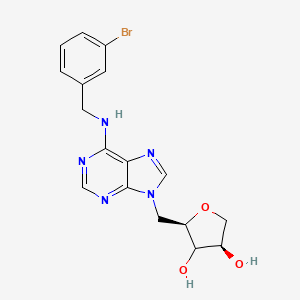
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
